![molecular formula C19H15FN2O2S2 B2498603 N-(5-acetyl-4-phenylthiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide CAS No. 898461-62-6](/img/structure/B2498603.png)
N-(5-acetyl-4-phenylthiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide
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Description
N-(5-acetyl-4-phenylthiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide belongs to a class of organic compounds known for their potential in various applications due to their unique structural properties. Compounds with similar structural motifs have been synthesized and studied for their biological activities and chemical properties.
Synthesis Analysis
The synthesis of compounds closely related to N-(5-acetyl-4-phenylthiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide involves multistep reactions that typically start with the formation of the thiazole ring, followed by acetylation and subsequent introduction of the phenylthio moiety. For example, derivatives of similar structures have been synthesized using acetyl chloride, aryl aldehydes, and thioacetamide in the presence of suitable catalysts and conditions (Huicheng Wang et al., 2010).
Molecular Structure Analysis
The molecular structure of similar compounds is characterized using spectroscopic methods such as NMR, IR, and mass spectrometry. These techniques provide insights into the electronic and spatial configuration of the molecule, which is crucial for understanding its reactivity and interactions with biological targets (G. Liao et al., 2017).
Chemical Reactions and Properties
Compounds in this family participate in various chemical reactions, showcasing their reactivity towards nucleophiles and electrophiles. Their chemical properties are influenced by the presence of the acetamide group and the thiazole ring, which can undergo substitution reactions, contributing to the compound's utility in further synthetic modifications (K. Parikh & D. Joshi, 2014).
Physical Properties Analysis
The physical properties of these compounds, such as melting point, solubility, and crystal structure, are determined through analytical methods. These properties are essential for assessing the compound's suitability for various applications, including its pharmacokinetic profile and formulation considerations (Z. Ping, 2007).
Chemical Properties Analysis
Chemical properties, including stability, reactivity, and interactions with biological molecules, play a critical role in the compound's potential as a therapeutic agent or in other applications. Investigations into these aspects often involve studying the compound under various conditions and in the presence of different reagents to elucidate its behavior in chemical and biological systems (A. Evren et al., 2019).
Scientific Research Applications
Anticonvulsant Activities
- N-(5-acetyl-4-phenylthiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide and its derivatives have been extensively studied for their anticonvulsant properties. For instance, specific alpha-acetamido-N-benzylacetamide derivatives displayed significant activity in seizure tests, with some compounds offering protection comparable to phenytoin, a widely used anticonvulsant (Kohn et al., 1993). Additionally, a series of novel N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, designed as analogs of anticonvulsant active pyrrolidine-2,5-diones, showed promising anticonvulsant activity in animal models (Kamiński et al., 2015).
Immunomodulating Effects
- The compound has also been noted for its immunomodulating effects. Research indicates its potential in augmenting the immune response to tumors. CL 259,763, a derivative, was found to modify the reactivity of lymphoid cells and enhance the response to syngeneic tumor cells, leading to an increased tumor cell destruction (Wang et al., 2004). Another study highlighted the compound's capacity to restore the alloreactivity of lymphocytes in immunodepressed mice, suggesting its usefulness in potentiating the immune response (Wang et al., 1988).
Neuropharmacological Potential
- The neuropharmacological potential of the compound is evident in studies where derivatives showed significant pain-attenuating activities in a mouse model, highlighting the importance of structural features like the N-acetyl moiety for anticonvulsant activity and introducing possibilities for pain management (Baruah et al., 2012).
properties
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O2S2/c1-12(23)18-17(13-5-3-2-4-6-13)22-19(26-18)21-16(24)11-25-15-9-7-14(20)8-10-15/h2-10H,11H2,1H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNVCXGTVAFXDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)CSC2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-4-phenylthiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide |
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